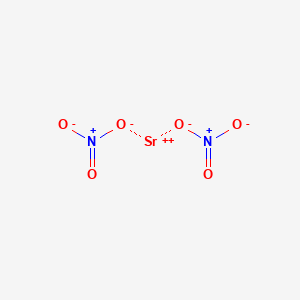

Strontium nitrate

Cat. No. B156861

Key on ui cas rn:

10042-76-9

M. Wt: 211.63 g/mol

InChI Key: DHEQXMRUPNDRPG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04056365

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.

[Compound]

Name

mixture

Quantity

50 mL

Type

solvent

Reaction Step One

Name

Name

Yield

0.025%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0302 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

|

[Compound]

|

Name

|

mixture

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sr]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.025% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04056365

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.

[Compound]

Name

mixture

Quantity

50 mL

Type

solvent

Reaction Step One

Name

Name

Yield

0.025%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0302 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

|

[Compound]

|

Name

|

mixture

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sr]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.025% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04056365

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.

[Compound]

Name

mixture

Quantity

50 mL

Type

solvent

Reaction Step One

Name

Name

Yield

0.025%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0302 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

|

[Compound]

|

Name

|

mixture

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ag]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sr]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.025% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |